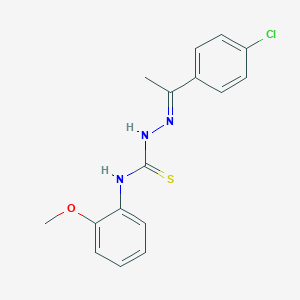![molecular formula C15H11ClN2OS2 B380681 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 314261-29-5](/img/structure/B380681.png)
3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has not been fully elucidated. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has also been reported to exhibit antioxidant activity. This suggests that the compound may have potential as a therapeutic agent for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
1. Investigate the mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in more detail to better understand its potential therapeutic applications.
2. Explore the use of this compound in the treatment of oxidative stress-related diseases.
3. Investigate the potential of 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one as a therapeutic agent for other inflammatory diseases.
4. Explore the development of analogs of this compound with improved therapeutic properties.
5. Investigate the potential of this compound as a diagnostic tool for oxidative stress-related diseases.
Synthesis Methods
The synthesis of 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been described in several studies. One common method involves the reaction of 2-amino-4-(2-chlorophenyl)thiazole with allyl isothiocyanate in the presence of a base. This reaction leads to the formation of the intermediate 2-allylthio-4-(2-chlorophenyl)thiazole, which can be further reacted with 2-cyano-3-thiophenecarboxaldehyde to yield the final product.
Scientific Research Applications
3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been investigated for its potential applications in scientific research. One study reported that this compound exhibited significant anti-inflammatory activity in vitro, which suggests that it may have potential as a therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
5-(2-chlorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-2-7-18-14(19)12-10(8-21-13(12)17-15(18)20)9-5-3-4-6-11(9)16/h2-6,8H,1,7H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDCDFBDIWCDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

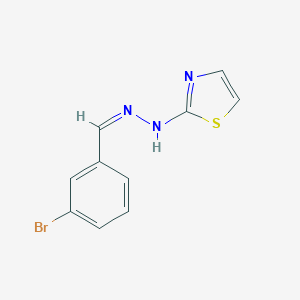
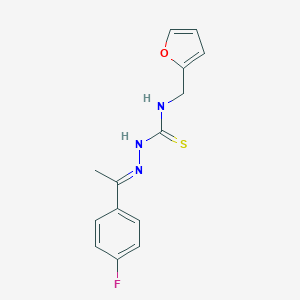
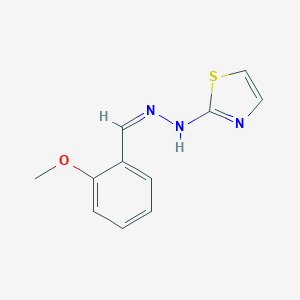
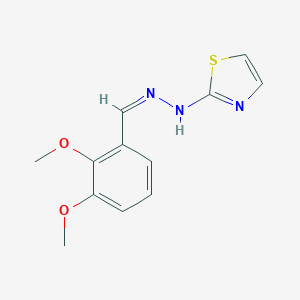
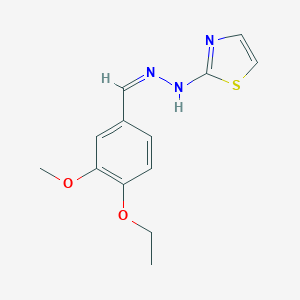
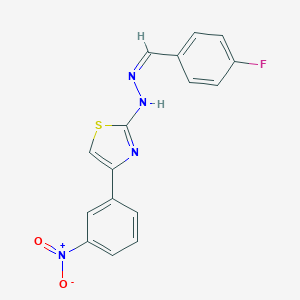
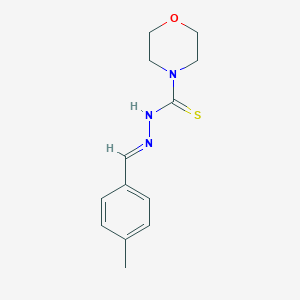
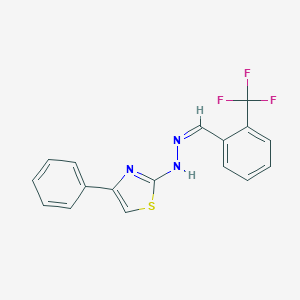
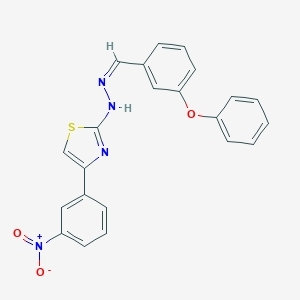

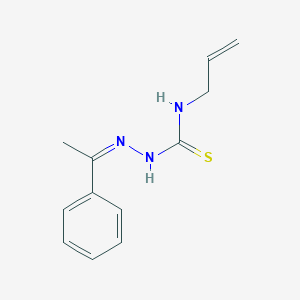
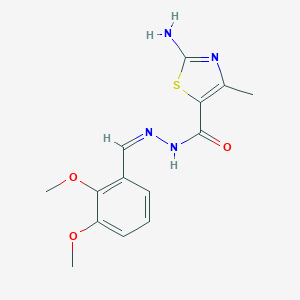
![2-amino-N'-[3-(benzyloxy)benzylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B380619.png)
